

## A Comparative Safety Profile of VX-150 and Other Pain Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |  |
|----------------------|----------|-----------|--|--|--|--|
| Compound Name:       | VX-150   |           |  |  |  |  |
| Cat. No.:            | B8179964 | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and efficacy profile of **VX-150**, a selective inhibitor of the NaV1.8 sodium channel, against other commonly used pain therapeutics. The information is compiled from publicly available clinical trial data and is intended to provide a resource for researchers and professionals in the field of pain management and drug development.

### **Introduction to VX-150**

**VX-150** is an investigational, first-in-class, selective NaV1.8 inhibitor. The NaV1.8 sodium channel is predominantly expressed in peripheral nociceptive neurons and is believed to play a crucial role in pain signal transmission. By selectively targeting NaV1.8, **VX-150** aims to provide pain relief with a potentially improved safety profile compared to existing analgesics that have broader mechanisms of action and associated side effects.

### **Comparative Safety and Efficacy Data**

The following tables summarize the available safety and efficacy data for **VX-150** from Phase 2 clinical trials in acute and chronic pain models, alongside data for other commonly prescribed pain therapeutics in similar settings.

### **Acute Pain: Post-Bunionectomy Model**







The post-bunionectomy pain model is a well-established model for assessing the efficacy of analgesics in acute post-operative pain.

Table 1: Comparison of Safety and Efficacy in Patients with Acute Pain Following Bunionectomy



| Therapeutic<br>Agent                     | Dosing<br>Regimen                                                   | Most Common Adverse Events (Incidence)                       | Serious<br>Adverse<br>Events<br>(SAEs)                   | Discontinua<br>tions due to<br>AEs                       | Efficacy<br>(Pain<br>Reduction<br>vs.<br>Placebo)          |
|------------------------------------------|---------------------------------------------------------------------|--------------------------------------------------------------|----------------------------------------------------------|----------------------------------------------------------|------------------------------------------------------------|
| VX-150[1]                                | 1500 mg<br>loading dose,<br>followed by<br>750 mg every<br>12 hours | Nausea, Headache, Vomiting, Dizziness (Overall AE rate: 31%) | None<br>reported                                         | None<br>reported                                         | Statistically<br>significant<br>improvement<br>in SPID24   |
| Placebo[1]                               | Matched to<br>VX-150                                                | Nausea, Headache, Vomiting, Dizziness (Overall AE rate: 35%) | Not specified                                            | Not specified                                            | -                                                          |
| Hydrocodone / Acetaminoph en[1]          | 5 mg/325 mg<br>every 6 hours                                        | Nausea, Headache, Vomiting, Dizziness (Overall AE rate: 37%) | None<br>reported                                         | None<br>reported                                         | Not directly compared to VX-150 in this study              |
| Ibuprofen/<br>Acetaminoph<br>en[2][3][4] | IV: 300<br>mg/1000 mg<br>every 6 hours                              | Nausea,<br>Vomiting,<br>Dizziness,<br>Headache               | 2 in ibuprofen<br>group, 1 in<br>acetaminoph<br>en group | 2 in ibuprofen<br>group, 1 in<br>acetaminoph<br>en group | Superior to either agent alone                             |
| Celecoxib[5]                             | 100 mg every<br>12 hours                                            | Nausea,<br>Vomiting,<br>Headache,<br>Dizziness               | None<br>reported                                         | Not specified                                            | Statistically<br>significant<br>improvement<br>in SPID0-48 |
| Naproxen[7]<br>[8][9]                    | 550 mg every<br>12 hours                                            | Headache,<br>Dizziness,<br>Somnolence                        | Not specified                                            | Not specified                                            | Significantly reduced                                      |







opioid consumption

SPID24: Sum of Pain Intensity Difference over 24 hours. Data for direct head-to-head comparisons between all agents is limited. The presented data is from separate placebo-controlled trials in the post-bunionectomy model, and indirect comparisons should be made with caution.

### **Chronic Pain: Small Fiber Neuropathy Model**

Small fiber neuropathy is a condition characterized by chronic neuropathic pain.

Table 2: Comparison of Safety and Efficacy in Patients with Chronic Pain due to Small Fiber Neuropathy



| Therapeutic<br>Agent | Dosing<br>Regimen                           | Most Common Adverse Events (Incidence)                           | Serious<br>Adverse<br>Events<br>(SAEs) | Discontinua<br>tions due to<br>AEs | Efficacy<br>(Pain<br>Reduction<br>vs.<br>Placebo)                      |
|----------------------|---------------------------------------------|------------------------------------------------------------------|----------------------------------------|------------------------------------|------------------------------------------------------------------------|
| VX-150[10]           | 1250 mg<br>once daily                       | Headache (24%), Nausea, Dizziness (Overall AE rate: 63%)         | 0                                      | 2                                  | Statistically significant reduction in weekly average daily pain score |
| Placebo[10]          | Matched to<br>VX-150                        | Headache<br>(12%),<br>(Overall AE<br>rate: 56%)                  | 3                                      | 4                                  | -                                                                      |
| Gabapentin           | 900-3600<br>mg/day (in<br>divided<br>doses) | Dizziness,<br>Somnolence,<br>Peripheral<br>Edema,<br>Ataxia      | Infrequent                             | Up to 38% in some studies          | Efficacious in various neuropathic pain conditions                     |
| Pregabalin           | 150-600<br>mg/day (in<br>divided<br>doses)  | Dizziness,<br>Somnolence,<br>Peripheral<br>Edema,<br>Weight Gain | Infrequent                             | Up to 32% in some studies          | Efficacious in various neuropathic pain conditions                     |

Data for Gabapentin and Pregabalin are from a broad range of neuropathic pain studies and not from a head-to-head trial with **VX-150** in small fiber neuropathy. Direct comparisons should be made with caution.

# Experimental Protocols VX-150 Phase 2 Study in Acute Pain Following Bunionectomy (NCT03206749)



- Study Design: A randomized, double-blind, placebo-controlled, 3-arm, parallel-design study.
   [11]
- Patient Population: 243 patients aged 18 to 65 years with moderate to severe pain following a unilateral first metatarsal bunionectomy.[1]
- Interventions:
  - VX-150: 1500 mg loading dose, followed by 750 mg every 12 hours.[11]
  - Hydrocodone/Acetaminophen: 5 mg/325 mg every 6 hours.[1]
  - Placebo.[1]
- Primary Efficacy Endpoint: Time-weighted sum of the pain intensity difference from baseline over the first 24 hours (SPID24), measured on an 11-point Numeric Pain Rating Scale (NPRS).[11]
- Safety Assessments: Incidence and severity of adverse events, clinical laboratory assessments, vital signs, and electrocardiograms (ECGs).[11]

### VX-150 Phase 2 Study in Chronic Pain due to Small Fiber Neuropathy (NCT03304522)

- Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[12]
- Patient Population: 89 patients with a diagnosis of small fiber neuropathy and chronic pain.
   [10]
- Interventions:
  - VX-150: 1250 mg once daily for 6 weeks.[12]
  - Placebo: Matched to VX-150 for 6 weeks.[12]
- Primary Efficacy Endpoint: Change from baseline in the weekly average of daily pain intensity on an 11-point Numeric Rating Scale (NRS) at Week 6.[12]



Check Availability & Pricing

 Safety Assessments: Incidence and severity of adverse events, clinical laboratory tests, vital signs, and ECGs.[13]

### Signaling Pathways and Experimental Workflows Mechanism of Action of VX-150



Click to download full resolution via product page

Caption: **VX-150** selectively inhibits NaV1.8 channels on peripheral nociceptive neurons.

### **Bunionectomy Clinical Trial Workflow**





Click to download full resolution via product page

Caption: A typical workflow for a post-bunionectomy acute pain clinical trial.

### Conclusion

**VX-150**, as a selective NaV1.8 inhibitor, has demonstrated a generally well-tolerated safety profile in Phase 2 clinical trials for both acute and chronic pain. In the post-bunionectomy model, the incidence of adverse events with **VX-150** was comparable to placebo and a standard-of-care opioid combination.[1] In the small fiber neuropathy study, while the overall adverse event rate was slightly higher than placebo, there were fewer discontinuations due to adverse events and no serious adverse events in the **VX-150** arm.



Compared to other classes of analgesics, **VX-150**'s targeted mechanism of action may offer a distinct safety advantage. Opioids are associated with a well-documented risk of respiratory depression, sedation, constipation, and abuse potential. NSAIDs carry risks of gastrointestinal bleeding, cardiovascular events, and renal toxicity. Gabapentinoids are commonly associated with central nervous system side effects such as dizziness and somnolence.

Further larger-scale, long-term clinical trials are necessary to fully elucidate the comparative safety and efficacy profile of **VX-150**. However, the initial data suggests that selective NaV1.8 inhibition is a promising therapeutic strategy for pain management with the potential for a favorable safety profile. The information presented in this guide should serve as a valuable resource for researchers and clinicians as they continue to explore novel and safer approaches to pain relief.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Vertex Announces Treatment with the NaV1.8 Inhibitor VX-150 Showed Significant Relief of Acute Pain in Phase II Study - BioSpace [biospace.com]
- 2. Efficacy and Safety of an Intravenous Acetaminophen/Ibuprofen Fixed-dose Combination After Bunionectomy: a Randomized, Double-blind, Factorial, Placebo-controlled Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of an Intravenous Acetaminophen/Ibuprofen « metajournal.com [metajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib-tramadol co-crystal in patients with moderate-to-severe pain following bunionectomy with osteotomy: A phase 3, randomized, double-blind, factorial, active- and placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. researchgate.net [researchgate.net]



- 9. Naproxen for Post-Operative Pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BioCentury Vertex Nav1.8 inhibitor meets in Phase II for pain due to small fiber neuropathy [biocentury.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Redirecting to https://onderzoekmetmensen.nl/en/trial/46746 [onderzoekmetmensen.nl]
- To cite this document: BenchChem. [A Comparative Safety Profile of VX-150 and Other Pain Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8179964#comparative-safety-profile-of-vx-150-and-other-pain-therapeutics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com